molecular formula C14H6ClF5N6O3 B279741 4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide

4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide

Cat. No. B279741
M. Wt: 436.68 g/mol
InChI Key: GCZOBHVVSHAWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. This compound is known to possess unique biochemical and physiological properties that make it an attractive candidate for various research applications.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide is complex and involves interactions with multiple biological targets. This compound has been shown to inhibit the activity of several key enzymes and receptors, including phosphodiesterase (PDE), cyclic nucleotide-gated (CNG) ion channels, and protein kinase A (PKA).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide are diverse and depend on the specific biological target being studied. This compound has been shown to modulate the activity of several key biochemical pathways, including the cAMP signaling pathway and the nitric oxide (NO) signaling pathway. Additionally, this compound has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide in lab experiments is its potent inhibitory effects on various enzymes and receptors. This makes it a valuable tool for studying the mechanisms of action of these biological molecules. However, the use of this compound may be limited by its potential toxicity and its complex mechanism of action, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving 4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide. One area of interest is the development of more specific and potent inhibitors of specific biological targets, such as PDE or CNG ion channels. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases, such as inflammation and pain. Finally, the development of new synthetic methods for this compound may also be of interest to researchers in the field.

Synthesis Methods

The synthesis of 4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide involves a multi-step process that requires specialized knowledge and equipment. The exact synthesis method may vary depending on the specific application and the desired purity of the final product.

Scientific Research Applications

The primary application of 4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide is in the field of biomedical research. This compound has been shown to exhibit potent inhibitory effects on various enzymes and receptors, making it a valuable tool for studying the mechanisms of action of these biological molecules.

properties

Molecular Formula

C14H6ClF5N6O3

Molecular Weight

436.68 g/mol

IUPAC Name

4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C14H6ClF5N6O3/c15-6-12(22-23-13(6)26(28)29)14(27)21-5-1-2-25(24-5)3-4-7(16)9(18)11(20)10(19)8(4)17/h1-2H,3H2,(H,22,23)(H,21,24,27)

InChI Key

GCZOBHVVSHAWAI-UHFFFAOYSA-N

Isomeric SMILES

C1=CN(N=C1NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl)CC3=C(C(=C(C(=C3F)F)F)F)F

SMILES

C1=CN(N=C1NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl)CC3=C(C(=C(C(=C3F)F)F)F)F

Canonical SMILES

C1=CN(N=C1NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl)CC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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